molecular formula C9H20O B14470834 2,4,5-Trimethylhexan-2-ol CAS No. 66793-93-9

2,4,5-Trimethylhexan-2-ol

Cat. No.: B14470834
CAS No.: 66793-93-9
M. Wt: 144.25 g/mol
InChI Key: CIVZBWYMPDUPSQ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of three methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethylhexan-2-ol typically involves the alkylation of a suitable precursor, such as 2,4,5-trimethylhexane, followed by oxidation to introduce the hydroxyl group. Common reagents used in this process include strong bases like potassium hydroxide (KOH) and oxidizing agents such as potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The specific methods and conditions can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethylhexan-2-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, including enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethylhexan-2-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other isomers may not be suitable .

Properties

IUPAC Name

2,4,5-trimethylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)8(3)6-9(4,5)10/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVZBWYMPDUPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700007
Record name 2,4,5-Trimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-93-9
Record name 2,4,5-Trimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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